![molecular formula C12H12N2 B6318067 2-(1-Methyl-1H-indol-3-yl)propanenitrile CAS No. 176688-64-5](/img/structure/B6318067.png)
2-(1-Methyl-1H-indol-3-yl)propanenitrile
Overview
Description
“2-(1-Methyl-1H-indol-3-yl)propanenitrile” is a chemical compound with the CAS Number: 176688-64-5 . It has a linear formula of C12H12N2 . The compound appears as a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1H-indol-3-yl)propanenitrile” is represented by the InChI code: 1S/C12H12N2/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,1-2H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.24 . It is a yellow to brown solid at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives, including “2-(1-Methyl-1H-indol-3-yl)propanenitrile”, have shown efficacy against many types of cancer . They could be used in the development of new cancer treatments.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activities . This could make them valuable in the ongoing fight against HIV/AIDS.
Antioxidant Activity
Some indole derivatives have been synthesized and reported as antioxidant agents . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have shown significant activity against various microbes . For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have shown significant activity against Staphylococcus aureus and Candida albicans .
Antitubercular Activity
Indole derivatives have been developed for their potential as new antitubercular agents . Tuberculosis remains a major global health problem, and new treatments are needed.
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic activities . This could make them valuable in the treatment of diabetes, a condition that affects millions of people worldwide.
Safety And Hazards
The compound has a hazard statement of H302, indicating it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(1-methylindol-3-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHJNKXEFNBGAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-indol-3-yl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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